5-(5-Bromo-2-thienyl)-3-methylisoxazole 5-(5-Bromo-2-thienyl)-3-methylisoxazole
Brand Name: Vulcanchem
CAS No.: 1314809-77-2
VCID: VC18881054
InChI: InChI=1S/C8H6BrNOS/c1-5-4-6(11-10-5)7-2-3-8(9)12-7/h2-4H,1H3
SMILES:
Molecular Formula: C8H6BrNOS
Molecular Weight: 244.11 g/mol

5-(5-Bromo-2-thienyl)-3-methylisoxazole

CAS No.: 1314809-77-2

Cat. No.: VC18881054

Molecular Formula: C8H6BrNOS

Molecular Weight: 244.11 g/mol

* For research use only. Not for human or veterinary use.

5-(5-Bromo-2-thienyl)-3-methylisoxazole - 1314809-77-2

Specification

CAS No. 1314809-77-2
Molecular Formula C8H6BrNOS
Molecular Weight 244.11 g/mol
IUPAC Name 5-(5-bromothiophen-2-yl)-3-methyl-1,2-oxazole
Standard InChI InChI=1S/C8H6BrNOS/c1-5-4-6(11-10-5)7-2-3-8(9)12-7/h2-4H,1H3
Standard InChI Key CDUSILHCVLDXKW-UHFFFAOYSA-N
Canonical SMILES CC1=NOC(=C1)C2=CC=C(S2)Br

Introduction

Structural and Nomenclatural Characteristics

Chemical Identity and Nomenclature

The compound’s systematic IUPAC name is 5-(3-bromothiophen-2-yl)-3-methyl-1,2-oxazole . This nomenclature reflects the connectivity of the thiophene ring (substituted with bromine at position 3) to the isoxazole ring (substituted with a methyl group at position 3) at position 2 of the thiophene and position 5 of the isoxazole . Common synonyms include 5-(3-Bromo-2-thienyl)-3-methylisoxazole and SY360701 .

The SMILES notation for the compound is CC1=NOC(=C1)C2=C(C=CS2)Br\text{CC1=NOC(=C1)C2=C(C=CS2)Br}, which encodes the spatial arrangement of atoms . The InChIKey XRABSGAAMFBNBA-UHFFFAOYSA-N\text{XRABSGAAMFBNBA-UHFFFAOYSA-N} provides a unique identifier for database searches .

Molecular Geometry

The compound’s 3D conformation reveals a nearly planar isoxazole ring fused to a thiophene ring, with the bromine atom occupying a position orthogonal to the plane . This geometry influences reactivity, particularly in cross-coupling reactions where steric effects modulate accessibility to the bromine substituent.

Physicochemical Properties

Basic Properties

The compound’s molecular weight (244.11 g/mol) and formula (C8H6BrNOS\text{C}_8\text{H}_6\text{BrNOS}) were computed using PubChem’s algorithms . Key properties include:

PropertyValueSource
Molecular Weight244.11 g/mol
XLogP3 (Partition Coefficient)2.7
Hydrogen Bond Donors0
Hydrogen Bond Acceptors3

The XLogP3 value of 2.7 suggests moderate lipophilicity, indicating potential membrane permeability in biological systems .

Synthesis and Reactivity

Synthetic Routes

The compound is typically synthesized via cross-coupling reactions. A plausible route involves:

  • Suzuki-Miyaura Coupling: Reacting 3-bromo-2-thiopheneboronic acid with 5-iodo-3-methylisoxazole in the presence of a palladium catalyst .

  • Nucleophilic Aromatic Substitution: Substituting a leaving group (e.g., chlorine) on the thiophene ring with a preformed isoxazole fragment .

A patent by US6160133A highlights analogous strategies for benzodiazepine intermediates, emphasizing the utility of brominated heterocycles in constructing complex scaffolds .

Reactivity Profile

The bromine atom at position 3 of the thiophene is susceptible to cross-coupling reactions (e.g., Suzuki, Stille), enabling derivatization . The methyl group on the isoxazole ring undergoes oxidation to a carboxylic acid under strong oxidizing conditions, while the isoxazole nitrogen can participate in hydrogen bonding .

Hazard StatementDescription
H302Harmful if swallowed
H315Causes skin irritation
H319Causes serious eye irritation
H335May cause respiratory irritation

Applications and Research Directions

Pharmaceutical Intermediates

The compound’s bromine and heterocyclic motifs make it a candidate for antiviral or anticancer agents. For example, brominated thiophenes are precursors in kinase inhibitors .

Material Science

Conjugated thiophene-isoxazole systems may serve as organic semiconductors due to their planar structure and electron-deficient isoxazole ring .

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